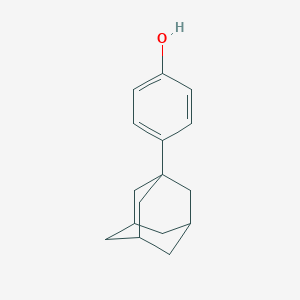
2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves Michael addition reactions or esterification processes, where key functional groups are introduced to achieve desired properties. For instance, the hydrolytic condensation of Y-shaped triethoxysilanes with hydroxyl and fluoroalkyl groups leads to amphiphilic silsesquioxane nanoparticles.Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate, with its functional groups, plays a crucial role in its reactivity and the properties of resulting polymers. These structures facilitate bonding and cross-linking in polymers, impacting the material’s physical and chemical characteristics.Chemical Reactions Analysis
Chemical reactions involving 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate are central to its application in creating polymers with specific functionalities. Reactions such as free radical polymerization are commonly used to synthesize polymers with desired properties, including hydrophilic poly (acrylamides) that demonstrate specific interactions with water and other molecules.科学的研究の応用
Oil Spill Remediation
This compound has been utilized in the modification of cellulose nanocrystals to create aerogels with significant oil adsorption capabilities. The aerogels, modified with 3-triethoxysilyl propyl isocyanate (TEPIC) , exhibit hydrophobic properties and can adsorb various types of oils, making them suitable for cleaning up oil spills in aquatic environments .
Polymer Synthesis
The molecular structure of 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate facilitates bonding and cross-linking in polymers. It is involved in reactions like free radical polymerization to create polymers with specific functionalities, such as hydrophilic poly(acrylamides), which interact uniquely with water and other molecules.
Coating Applications
Due to its ability to enhance physical properties like tensile strength and hydroscopicity, this compound is used in the synthesis of coatings. Copolymers with high organosiloxane content derived from this compound exhibit excellent mechanical properties and water resistance, making them ideal for protective and waterproof coatings.
Adhesive Formulations
The compound’s reactivity allows it to be used in the development of adhesives. Its functional groups enable strong bonding capabilities, which are essential in creating durable adhesive materials that can withstand various environmental conditions.
Hydrogel Modification
Researchers have explored the functional modification of hydrogels using structures similar to 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate . These modifications can impart desired properties to hydrogels, such as improved mechanical strength or specific biochemical interactions.
Nanoparticle Synthesis
The compound is also instrumental in the synthesis of amphiphilic silsesquioxane nanoparticles. The hydrolytic condensation of Y-shaped triethoxysilanes with hydroxyl and fluoroalkyl groups leads to the creation of nanoparticles with diverse properties, highlighting the synthetic versatility of triethoxysilyl-functionalized compounds.
作用機序
特性
IUPAC Name |
[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO6Si/c1-5-15(18)19-13-14(17)12-16-10-9-11-23(20-6-2,21-7-3)22-8-4/h5,14,16-17H,1,6-13H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLBXNICXUCXTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCC(COC(=O)C=C)O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432914 |
Source


|
| Record name | N-(3-ACRYLOXY-2-HYDROXYPROPYL)-3-AMINO-PROPYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate | |
CAS RN |
123198-57-2 |
Source


|
| Record name | N-(3-ACRYLOXY-2-HYDROXYPROPYL)-3-AMINO-PROPYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Acryloxy-2-hydroxypropyl)-3-amino-propyltriethoxysilane; 50% in ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

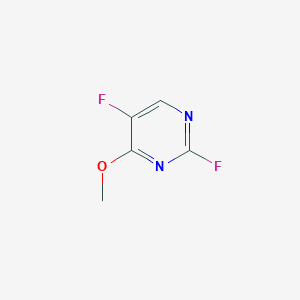

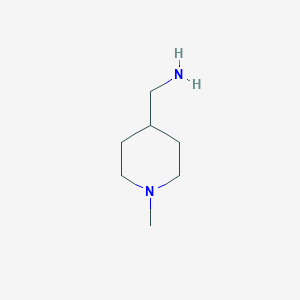

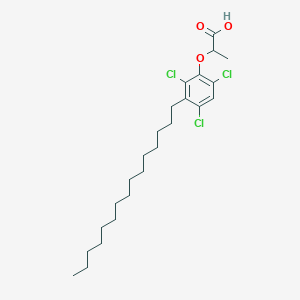

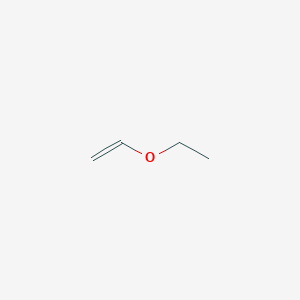
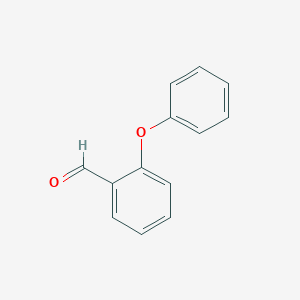
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
